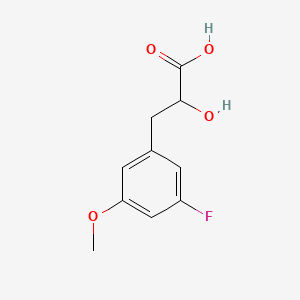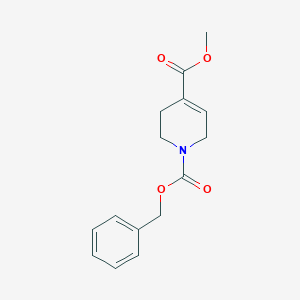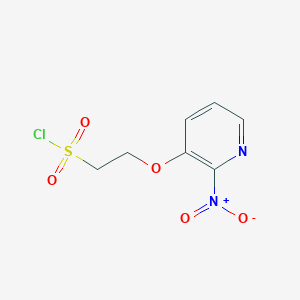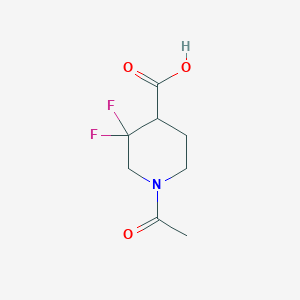
Ethyl 1-(fluoromethyl)-3-methylidenecyclobutane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(fluoromethyl)-3-methylidenecyclobutane-1-carboxylate is an organic compound characterized by a cyclobutane ring substituted with a fluoromethyl group and a methylidene group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(fluoromethyl)-3-methylidenecyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 3-bromo-2-methylpropanoate with a fluoromethylating agent in the presence of a base, followed by cyclization to form the cyclobutane ring. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
化学反应分析
Types of Reactions: Ethyl 1-(fluoromethyl)-3-methylidenecyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted cyclobutane derivatives.
科学研究应用
Ethyl 1-(fluoromethyl)-3-methylidenecyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of fluorinated compounds.
作用机制
The mechanism of action of Ethyl 1-(fluoromethyl)-3-methylidenecyclobutane-1-carboxylate involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
- Ethyl 1-(chloromethyl)-3-methylidenecyclobutane-1-carboxylate
- Ethyl 1-(bromomethyl)-3-methylidenecyclobutane-1-carboxylate
- Ethyl 1-(iodomethyl)-3-methylidenecyclobutane-1-carboxylate
Comparison: Ethyl 1-(fluoromethyl)-3-methylidenecyclobutane-1-carboxylate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and bioavailability compared to its chloro, bromo, and iodo counterparts.
属性
分子式 |
C9H13FO2 |
|---|---|
分子量 |
172.20 g/mol |
IUPAC 名称 |
ethyl 1-(fluoromethyl)-3-methylidenecyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H13FO2/c1-3-12-8(11)9(6-10)4-7(2)5-9/h2-6H2,1H3 |
InChI 键 |
PZRYBRXZIAFIHE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CC(=C)C1)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-tert-butyl (1R,5R,6S)-1-formyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15301877.png)
![1-[(Tert-butoxy)carbonyl]-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B15301885.png)





![Tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15301930.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B15301938.png)

![3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B15301955.png)
![4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15301960.png)

![2-Bromo-7-oxaspiro[4.5]decane](/img/structure/B15301966.png)
